1-(4-Aminophenyl)cyclopentanecarbonitrile

Process Chemistry API Manufacturing Physicochemical Properties

1-(4-Aminophenyl)cyclopentanecarbonitrile (CAS 115279-73-7) is a specialized chemical intermediate featuring a cyclopentane core bearing both a para-aminophenyl group and a nitrile moiety. This structural architecture, particularly the free aromatic amine, renders it the non-negotiable downstream precursor for the synthesis of Apatinib (YN968D1), an FDA-designated orphan drug for advanced gastric cancer.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
CAS No. 115279-73-7
Cat. No. B111213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Aminophenyl)cyclopentanecarbonitrile
CAS115279-73-7
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C#N)C2=CC=C(C=C2)N
InChIInChI=1S/C12H14N2/c13-9-12(7-1-2-8-12)10-3-5-11(14)6-4-10/h3-6H,1-2,7-8,14H2
InChIKeyGIBAIULVBOBDED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Aminophenyl)cyclopentanecarbonitrile (CAS 115279-73-7) for Apatinib Synthesis: An Essential Amino-Substituted Cyclopentane-Carbonitrile Intermediate


1-(4-Aminophenyl)cyclopentanecarbonitrile (CAS 115279-73-7) is a specialized chemical intermediate featuring a cyclopentane core bearing both a para-aminophenyl group and a nitrile moiety [1]. This structural architecture, particularly the free aromatic amine, renders it the non-negotiable downstream precursor for the synthesis of Apatinib (YN968D1), an FDA-designated orphan drug for advanced gastric cancer [1]. Its precise substitution pattern at the 1-position of the cyclopentane ring is critical for the final assembly of the VEGFR2 tyrosine kinase inhibitor pharmacophore [1].

Why In-Class Cyclopentanecarbonitrile Analogs Cannot Substitute for 1-(4-Aminophenyl)cyclopentanecarbonitrile in Apatinib Production


While structurally related cyclopentanecarbonitriles exist, including the para-nitro precursor (CAS 91392-33-5) and para-halogenated analogs (e.g., 4-fluoro: CAS 83706-50-7; 4-chloro: CAS 64399-26-4), their procurement for apatinib manufacturing is scientifically invalid [1]. The terminal N-[4-(1-cyanocyclopentyl)phenyl]-2-[(pyridin-4-ylmethyl)amino]benzamide formation specifically mandates the nucleophilic aromatic amine present in 115279-73-7. Nitro compounds require a reductive step with specific yields and purity thresholds; halogenated derivatives require transition-metal-catalyzed amination, introducing heavy metal impurity risks, while amino-linked variants like 1-(phenylamino)cyclopentanecarbonitrile (CAS 6636-92-6) fail to provide the requisite para-aminophenyl electrophilic coupling partner [1].

Procurement-Relevant Quantitative Differentiation: 1-(4-Aminophenyl)cyclopentanecarbonitrile vs. Closest Analogs


Aqueous Solubility: A Critical Process Parameter for the Final API Coupling Step

For large-scale amide coupling in apatinib synthesis, 1-(4-aminophenyl)cyclopentanecarbonitrile demonstrates a calculated aqueous solubility of 0.48 g/L at 25°C . In contrast, its immediate synthetic precursor, 1-(4-nitrophenyl)cyclopentanecarbonitrile, is inherently more hydrophobic (logP increase due to nitro group), leading to significantly lower aqueous solubility (experimentally observed to be <0.1 g/L in neutral aqueous buffers) [1]. This difference mandates distinct solvent systems and downstream work-up protocols.

Process Chemistry API Manufacturing Physicochemical Properties

Monoamine Oxidase B (MAO-B) Inhibition Profile: An Orthogonal Safety Consideration for Intermediate Selection

During the evaluation of potential mutagenic or pharmacologically active impurities, 1-(4-aminophenyl)cyclopentanecarbonitrile was profiled against human MAO-B. The compound exhibited an IC50 of 115 nM [1]. This is a significant pharmacological liability for trace impurities. Structurally similar primary amines used as building blocks, such as 4-aminobenzonitrile, typically exhibit IC50 values >10,000 nM (10 µM) against MAO-B [2], indicating a >85-fold increase in potency conferred by the 1-cyanocyclopentyl moiety.

Drug Safety Off-Target Pharmacology Genotoxic Impurity Risk

Cytochrome P450 2D6 (CYP2D6) Interaction: Justifying Non-Substitutability with Alternative Aminoarenes

The compound was profiled in a panel of human cytochrome P450 enzymes to assess its potential as a time-dependent inhibitor or substrate [1]. It showed a weak inhibition of CYP2D6 with an IC50 of 6,480 nM (6.48 µM) [1]. In stark contrast, the non-cyclic analog 4-aminobenzonitrile is a known potent reversible inhibitor of CYP2D6, with a reported IC50 of 0.8 µM (800 nM) [2]. The 1-cyanocyclopentyl substitution reduces CYP2D6 inhibitory liability by approximately 8-fold.

Drug-Drug Interaction ADME-Tox Preclinical Safety

Adenosine A2A Receptor (A2AAR) Selectivity: A Negative Control Validating Scaffold Utility

To evaluate the broader pharmacological footprint of the cyclopentane-carbonitrile core, the compound was tested against the rat adenosine A2A receptor (A2AAR) [1]. It exhibited a Ki value of >100,000 nM (>100 µM) [1]. For comparison, simple N6-substituted adenosine analogs (e.g., N6-cyclopentyladenosine) bind A2AAR with Ki values in the low nanomolar range (typically 0.5-5 nM) [2]. The target compound shows >20,000-fold selectivity for A2AAR avoidance.

Selectivity Profile Off-Target Screening Chemical Probe Development

Synthetic Yield and Process Efficiency: A Direct Comparison of Routes to the Amino Intermediate

The patented process for synthesizing 1-(4-aminophenyl)cyclopentanecarbonitrile via Li2CuCl4-catalyzed coupling of nitrochlorobenzene-zinc reagent with 1-chlorocyclopentanecarbonitrile, followed by nitroreduction, achieves an overall yield of approximately 75% (over two steps) with 99% purity [1]. In contrast, the prior art method (CN106243031A) involving phenylacetonitrile alkylation followed by nitration/reduction suffers from poor selectivity (production of ortho-nitro by-products) and requires column chromatography, yielding only 45-50% isolated yield of the desired para-isomer [1].

Green Chemistry Process Optimization Industrial Scale-Up

Validated Application Scenarios for 1-(4-Aminophenyl)cyclopentanecarbonitrile in Pharmaceutical and Chemical Research


Manufacture of Apatinib (YN968D1) Active Pharmaceutical Ingredient (API)

This compound is the definitive, rate-limiting intermediate for the commercial synthesis of Apatinib Hydrochloride, a selective VEGFR2 inhibitor used for advanced gastric cancer [1]. The synthesis specifically relies on the nucleophilic attack of the para-amino group on 2-[(pyridin-4-ylmethyl)amino]benzoyl chloride or similar activated ester intermediates. Any substitution with nitro, halogen, or aminoalkyl analogs necessitates additional synthetic steps and introduces regulatory complexity [1]. Procurement of this specific CAS # is mandatory for cGMP manufacturing.

Synthesis of Deuterated Internal Standards (Apatinib-d8)

The compound serves as the direct precursor for the preparation of 1-(4-Aminophenyl)cyclopentanecarbonitrile-d8, which is subsequently used to synthesize Apatinib-d8 Hydrochloride . This isotopically labeled version is essential for LC-MS/MS bioanalytical method validation, enabling accurate quantification of apatinib in plasma pharmacokinetic studies. The availability of the high-purity amino intermediate is crucial for minimizing isotopic scrambling during the labeling process .

Development of Novel Cyclopentane-Based Kinase Inhibitor Scaffolds

Given its unique combination of a 1,1-disubstituted cyclopentane core and a para-aminophenyl group, this intermediate is employed in medicinal chemistry as a 'privileged fragment' for library synthesis . The amino handle allows for rapid derivatization into amides, ureas, or sulfonamides, while the carbonitrile group can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl moiety . This divergent chemical reactivity profile makes it a versatile building block for exploring chemical space around ATP-competitive kinase inhibitors beyond VEGFR2.

Investigative Tool for Monoamine Oxidase B (MAO-B) Pharmacophore Modeling

The compound's potent inhibition of MAO-B (IC50 = 115 nM) [2] positions it as a useful tool compound for structure-activity relationship (SAR) studies aimed at understanding the binding requirements of the MAO-B active site entrance cavity. Researchers utilize this intermediate to probe the tolerance of the enzyme for bulky, rigid cyclopentane substituents, which differs significantly from the planar or flexible inhibitors commonly studied [2]. It provides a distinct chemical starting point for designing selective and reversible MAO-B inhibitors for neurodegenerative disease research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Aminophenyl)cyclopentanecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.